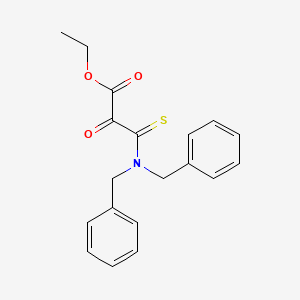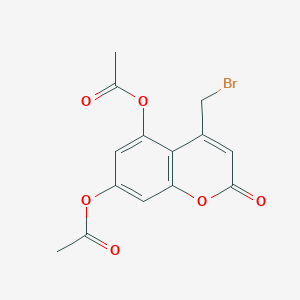
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its bromomethyl group and diacetate functionalities, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate typically involves multiple steps. One common method starts with the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate to form 4-chloromethyl-7,8-dihydroxycoumarin. This intermediate is then reacted with acetic anhydride in the presence of sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, often under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can yield benzoic acid derivatives or other oxidized benzopyran compounds.
Scientific Research Applications
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The diacetate groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloromethyl-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
- 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
Uniqueness
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and methyl-substituted analogs. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into complex molecules .
Properties
CAS No. |
90059-75-9 |
|---|---|
Molecular Formula |
C14H11BrO6 |
Molecular Weight |
355.14 g/mol |
IUPAC Name |
[5-acetyloxy-4-(bromomethyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C14H11BrO6/c1-7(16)19-10-4-11(20-8(2)17)14-9(6-15)3-13(18)21-12(14)5-10/h3-5H,6H2,1-2H3 |
InChI Key |
MOHXMSXHDWYHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=CC(=O)O2)CBr)C(=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
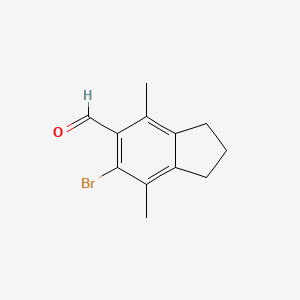

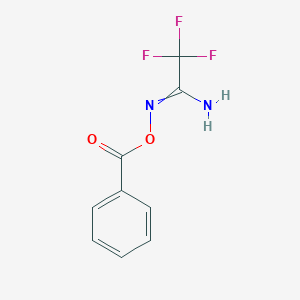
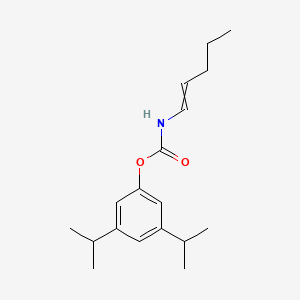
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
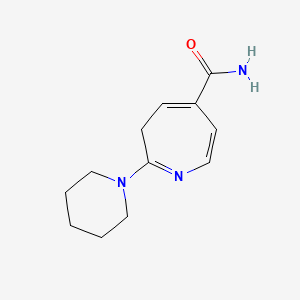
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)

